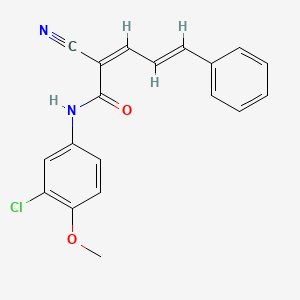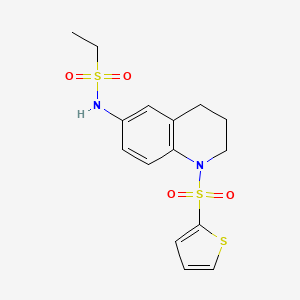
Sodium 2-(pyridazin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(pyridazin-4-yl)acetate, also known as 4-Pyridazineacetic Acid Sodium Salt or 2-(Pyridazin-4-yl)acetic acid sodium hydride, is a chemical compound with the molecular formula C6H5N2NaO2 and a molecular weight of 160.11 .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyridazinone scaffold, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 .Scientific Research Applications
Organotin(IV) Complex Synthesis :
- Sodium bis(2-pyridylthio)acetate ligand has been used to synthesize mono- and di-organotin(IV) derivatives. These complexes show potential for hydrolysis, as evidenced by ESI-MS spectra indicating the existence of hydrolyzed species (Benetollo et al., 2005).
Food Preservation :
- Sodium acetate, a related compound, demonstrates antimicrobial and antioxidant effects, particularly in preserving refrigerated sliced salmon. It effectively inhibits various spoilage microorganisms and delays lipid oxidation, extending shelf life (Sallam, 2007).
Catalysis in Chemical Reactions :
- Sodium acetate has been used as a catalyst in multicomponent reactions, facilitating the efficient formation of complex chemical structures. This highlights its role in enabling diverse chemical syntheses with potential biomedical applications (Elinson et al., 2014).
Energy Storage :
- Sodium acetate trihydrate, a related sodium compound, exhibits promise as a phase change material for energy storage. Its thermal properties make it suitable for use in thermal energy storage systems (Wang et al., 2019).
Electrochemical Applications :
- The sodium/pyrite battery, involving sodium and pyrite, has been researched for its high discharge capacity and potential as a cheap material for rechargeable batteries. This study highlights the electrochemical properties relevant to energy storage technologies (Kim et al., 2007).
Biogas Production :
- Sodium hydroxide, a sodium-based compound, has been studied for its role in enhancing biogas production during the anaerobic digestion of pulp and paper sludge. This research suggests that sodium compounds can be effective in improving methane yield in biogas production processes (Lin et al., 2009).
Corrosion Inhibition :
- Pyridazine compounds, which are structurally related to Sodium 2-(pyridazin-4-yl)acetate, have been evaluated for their effectiveness in inhibiting steel corrosion in acidic environments. The studies demonstrate the potential of these compounds in protecting metal surfaces (Bouklah et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Pyridazinone derivatives, including Sodium 2-(pyridazin-4-yl)acetate, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Therefore, they continue to be an area of interest in medicinal chemistry and drug discovery programmes .
properties
IUPAC Name |
sodium;2-pyridazin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFSTXGKNYDRMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2756565.png)
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)
![2-(3-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2756574.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)


![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)
